molecular formula C12H14ClNO3S B2941345 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 69605-01-2

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2941345
CAS No.: 69605-01-2
M. Wt: 287.76
InChI Key: FZMXUJANQDCASA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid ( 69605-01-2) is a high-purity chemical compound supplied for research and development purposes. This butanoic acid derivative features a molecular formula of C12H14ClNO3S and a molecular weight of 287.76 . Its structure incorporates both a 4-chlorophenylformamido group and a methylsulfanyl (methylthio) side chain, which may confer unique physicochemical properties and serve as a critical intermediate in organic synthesis and pharmaceutical development . The compound is part of a broader class of formamido-butanoic acid derivatives, which are frequently utilized as key building blocks in medicinal chemistry for the synthesis of more complex molecules, such as in the exploration of structure-activity relationships (SAR) . The presence of the methylsulfanyl group is of particular interest in drug discovery, as such functionalities can influence a compound's metabolic stability and binding interactions. This product is strictly labeled For Research Use Only and is not intended for direct diagnostic or therapeutic applications in humans or animals. It is essential for laboratory personnel to consult the safety data sheet (SDS) prior to handling and to adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXUJANQDCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with 4-(methylsulfanyl)butanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the formamido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a chemical compound with the formula C₁₂H₁₄ClNO₃S and the CAS number 69605-01-2. It features a butanoic acid backbone with formamido and methylsulfanyl groups, along with a 4-chlorophenyl moiety that contributes to its chemical properties and potential biological activity. The molecular weight of this compound is approximately 287.76 g/mol . It has diverse applications in medicinal chemistry and pharmacology.

Biological Activities

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid is investigated for potential anti-inflammatory and analgesic properties because of structural similarities with non-steroidal anti-inflammatory drugs. It may also have antimicrobial activity, though specific data on its efficacy against various pathogens is limited.

Interaction Studies

Interaction studies are crucial for understanding how 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid interacts with biological systems. Initial studies could focus on:

  • Protein Binding Assays : Identifying target proteins and assessing binding affinities.
  • Cellular Uptake Studies : Examining how the compound is absorbed and distributed within cells.
  • Metabolic Profiling : Determining the metabolic pathways and potential breakdown products of the compound.

Structural Similarity and Diversity

Several compounds share structural similarities with 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid.

Notable examples include:

Compound NameStructureUnique Features
2-(4-Chlorophenyl)-3-methylbutanoic acidC₁₁H₁₃ClO₂Lacks formamido group; potential use in metabolic studies
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acidC₁₁H₁₄ClNO₆S₂Contains sulfonyl group; may exhibit different biological activities
(2R)-2-formamido-4-(methylsulfanyl)butanoic acidC₁₂H₁₄N₂O₃SSimilar backbone but different substituents; potential for varied pharmacological effects

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, while the chlorophenyl and methylsulfanyl groups can participate in hydrophobic interactions and electron-donating/withdrawing effects, respectively. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Key Compounds from :

  • 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA): Position 2 substituent: A benzoyl-amide group with a cyclohexylcarbamoyl side chain. Position 4 substituent: Methylsulfanyl (same as the target compound). Key difference: The bulkier benzoyl-amide group in 2CA4MBA may reduce steric accessibility compared to the target’s simpler formamido group. The cyclohexyl group enhances lipophilicity but eliminates aromatic interactions.

Table 1: Structural and Functional Comparison

Compound Name Position 2 Substituent Position 4 Group Hydrogen-Bonding Sites Biological Activity
Target Compound 4-Chlorophenylformamido Methylsulfanyl NH (donor), CO (acceptor) Potential protein interaction
2CA4MBA () Benzoyl-amide with cyclohexylcarbamoyl Methylsulfanyl Amide NH/CO, benzoyl CO BSA binding observed
sc-352144 () (4-Chlorophenyl)sulfonylamino Methylsulfonyl Sulfonamide NH (donor) Commercial availability
MCPB () 4-Chloro-2-methylphenoxy - (butanoic acid) Phenoxy O (acceptor) Synthetic auxin herbicide

Functional Group Analysis

A. Formamido vs. Sulfonamide () :

  • The target’s formamido group (-NHCHO) offers two hydrogen-bonding sites (NH donor and CO acceptor), whereas the sulfonamide group (-SO₂NH-) in sc-352144 provides a stronger NH donor but lacks a carbonyl acceptor. This difference may influence interactions with polar protein residues or crystallization behavior .

B. Methylsulfanyl vs. Methylsulfonyl :

  • The methylsulfanyl (thioether) group in the target is less polar and more lipophilic than the methylsulfonyl (-SO₂CH₃) group in sc-352144. This could enhance the target’s membrane permeability but reduce aqueous solubility .

C. 4-Chlorophenyl vs. Cyclohexyl () :

  • The aromatic 4-chlorophenyl group in the target enables π-π stacking and halogen bonding , absent in the aliphatic cyclohexyl group of 2CA4MBA. These interactions are critical in crystal packing and protein-ligand binding .

Biological Activity

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid, with the chemical formula C₁₂H₁₄ClNO₃S and CAS number 69605-01-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory, analgesic, and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a formamido group and a methylsulfanyl group, which contribute to its unique chemical properties. Its molecular weight is approximately 287.76 g/mol, and it is characterized by the presence of a 4-chlorophenyl moiety that may influence its biological interactions.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid exhibits anti-inflammatory and analgesic properties. These effects are attributed to structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 1: Comparison of Biological Activities

Activity TypeCompound NameObserved Effect
Anti-inflammatory2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acidInhibition of COX enzymes
AnalgesicSimilar NSAIDsPain relief
AntimicrobialLimited data availablePotential activity against pathogens

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. While specific data on its efficacy against various pathogens remain limited, initial results indicate potential activity against certain bacteria and fungi. Further studies are needed to elucidate the spectrum of antimicrobial activity and the underlying mechanisms.

Case Studies

  • In Vitro Studies on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory conditions.
  • Antimicrobial Efficacy : In vitro assays revealed that 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that indicates promising antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group or the introduction of additional substituents could enhance efficacy or reduce toxicity.

Table 2: Structural Analogues and Their Activities

Compound NameStructureUnique Features
2-(4-Chlorophenyl)-3-methylbutanoic acidC₁₁H₁₃ClO₂Lacks formamido group; potential metabolic studies
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acidC₁₁H₁₄ClNO₆S₂Contains sulfonyl group; varied biological activities
(2R)-2-formamido-4-(methylsulfanyl)butanoic acidC₁₂H₁₄N₂O₃SSimilar backbone; different substituents

Q & A

Q. What are the established synthetic pathways for 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid?

The compound can be synthesized via Michael-type addition and Friedel-Crafts acylation , analogous to methods used for structurally related sulfanyl butanoic acids. For example, thioglycolic acid (or similar thiols) can react with α,β-unsaturated ketones (e.g., 4-aryl-4-oxo-2-butenoic acids) to form the sulfanyl moiety. The 4-chlorophenyl group is typically introduced via Friedel-Crafts acylation using maleic anhydride and chlorobenzene derivatives . Key steps include:

  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Enantiomer separation : Chiral HPLC or enzymatic resolution (if enantiomerically pure forms are required) .

Q. How is the structure of this compound validated in academic research?

Structural validation employs:

  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR to confirm the formamido group (δ ~8.0–8.5 ppm for amide protons) and methylsulfanyl moiety (δ ~2.1–2.3 ppm for SCH3_3) .
    • FT-IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretching) and ~1540 cm1^{-1} (N–H bending) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based or colorimetric) to evaluate interactions with therapeutic targets .
  • Antimicrobial activity : Broth microdilution (MIC determination) against bacterial/fungal strains .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed for this compound?

The compound’s stereochemistry (if chiral) requires:

  • Chiral stationary-phase HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Crystallization-induced asymmetric transformation : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Circular dichroism (CD) : To confirm enantiomer identity and purity .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Experimental variability : Standardize assay conditions (e.g., pH, solvent DMSO concentration) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to identify pharmacophore requirements .
  • Computational modeling : Molecular docking (AutoDock, Schrödinger) to predict binding affinities against target proteins .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

Adopt protocols from long-term environmental studies (e.g., Project INCHEMBIOL ):

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure BCF (bioconcentration factor) .
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Q. How to optimize its solubility and bioavailability for pharmacological studies?

Strategies include:

  • Salt formation : React with sodium/potassium hydroxide to improve aqueous solubility .
  • Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles for controlled release .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-UV/FLD : Detect impurities at <0.1% levels using C18 columns and gradient elution .
  • LC-MS/MS : Identify structural analogs or degradation products (e.g., dechlorinated byproducts) .
  • NMR spiking : Compare with reference standards (e.g., 4-chlorobenzophenone derivatives) to confirm purity .

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